molecular formula C13H17ClN2O B11858833 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride

Katalognummer: B11858833
Molekulargewicht: 252.74 g/mol
InChI-Schlüssel: PWKRXZUVHGQHHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one hydrochloride is a nitrogen-containing heterocyclic compound characterized by a pyrazino[2,1-a]isoquinolinone core with a methyl substituent at the 10-position and a hydrochloride salt form. The hydrochloride salt likely enhances solubility and bioavailability, a common strategy in drug development for similar compounds .

Eigenschaften

Molekularformel

C13H17ClN2O

Molekulargewicht

252.74 g/mol

IUPAC-Name

10-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-9-2-3-10-4-5-15-12(11(10)6-9)7-14-8-13(15)16;/h2-3,6,12,14H,4-5,7-8H2,1H3;1H

InChI-Schlüssel

PWKRXZUVHGQHHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CCN3C2CNCC3=O)C=C1.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Claisen Condensation and Cyclization

A foundational approach involves Claisen condensation between substituted phenethylamines and diethyl oxalate. For 10-methyl derivatives, 4-methylphenethylamine serves as the starting material. Reacting this with diethyl oxalate in methanol under basic conditions (e.g., sodium methoxide) generates β-ketoamide intermediates. Subsequent cyclization in acidic media (e.g., HCl/EtOH) yields the pyrazinoisoquinoline core.

Key steps :

  • Intermediate formation : 4-Methylphenethylamine reacts with diethyl oxalate to form a β-ketoamide.

  • Cyclization : Intramolecular amidation under acidic conditions forms the lactam ring.

Example :

Yield: 48–54% after recrystallization.

Catalytic Hydrogenation of Pyrazinoisoquinoline Precursors

Reduction of Unsaturated Intermediates

Unsaturated precursors (e.g., compounds with exocyclic double bonds) undergo hydrogenation to achieve the tetrahydro state. For example, 10-methyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline is hydrogenated using Pd/C or Raney nickel under 10–50 psi H₂ pressure.

Conditions :

  • Catalyst: 10% Pd/C or Raney nickel

  • Solvent: Methanol or ethanol

  • Temperature: 25–80°C

  • Time: 12–24 hours

Yield : 72–87%.

Ugi-Azide Multicomponent Reaction Followed by Heck Cyclization

One-Pot Synthesis

A modern method employs a Ugi-azide four-component reaction (2-bromobenzaldehyde, allylamine, TMSN₃, isocyanide) to generate tetrazole intermediates. Subsequent Pd-catalyzed intramolecular Heck cyclization forms the pyrazinoisoquinoline skeleton.

Procedure :

  • Ugi-azide reaction : Forms tetrazole adducts at 40°C in methanol.

  • Heck cyclization : Uses Pd(OAc)₂/PPh₃ in acetonitrile at 105°C under N₂.

Advantages :

  • Avoids intermediate purification.

  • Scalable to gram quantities (77% yield).

Brønsted Acid-Mediated Cyclization

Piperazine-2,6-dione Activation

Piperazine-2,6-diones, synthesized from benzenesulfonyliminodiacetic acid and amines, undergo Brønsted acid (TfOH)-mediated 6-exo-trig cyclization. For 10-methyl derivatives, 4-methylphenethylamine is used to form the piperazine-dione precursor.

Steps :

  • Piperazine-dione synthesis : CDI/DMAP-mediated coupling.

  • Cyclization : TfOH (4 equiv) in CH₂Cl₂ at 0–25°C.

  • Reduction : NaBH₄/MeOH to saturate the ring.

Yield : 65–90% for cyclization; 85–92% for reduction.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base (10-methyl-pyrazinoisoquinolinone) is treated with HCl gas or concentrated HCl in anhydrous ether/ethanol to precipitate the hydrochloride salt.

Optimization :

  • Solvent : Ethanol or dichloromethane.

  • Stoichiometry : 1:1 molar ratio of base:HCl.

  • Crystallization : Recrystallization from ethanol/ethyl acetate yields >98% purity.

Comparative Analysis of Methods

Method Key Reagents Yield Conditions Advantages
Claisen CyclizationNaOMe, HCl/EtOH48–54%Reflux, 4–8 hSimple starting materials
Catalytic HydrogenationPd/C, H₂ (50 psi)72–87%25–80°C, 12–24 hHigh selectivity
Ugi-Azide/HeckPd(OAc)₂, PPh₃58–77%105°C, N₂ atmosphereOne-pot, scalable
Brønsted Acid CyclizationTfOH, NaBH₄65–90%0–25°C, inert solventFunctional group tolerance

Critical Considerations

  • Regioselectivity : Methyl group placement at C-10 requires ortho-directing groups during cyclization.

  • Byproducts : Over-reduction during hydrogenation may yield fully saturated analogs; controlled H₂ pressure is critical.

  • Chirality : Racemic mixtures are common; asymmetric synthesis requires chiral auxiliaries or catalysts .

Analyse Chemischer Reaktionen

Reaktionstypen

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-on-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende N-Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören N-Oxide, reduzierte Derivate und substituierte Pyrazinoisoquinolinverbindungen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-on-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme und Rezeptoren hemmt, die an Zellproliferations- und Überlebenswegen beteiligt sind. Zum Beispiel kann es cyclinabhängige Kinasen (CDKs) hemmen, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt.

Wirkmechanismus

The mechanism of action of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

The pyrazino[2,1-a]isoquinolinone core serves as a privileged structure in medicinal chemistry. Below is a detailed comparison of key analogs, focusing on substituent effects, biological targets, and pharmacological profiles.

Core Modifications and Substituent Effects
Compound Name & Structure Key Substituents Biological Target/Activity Potency/EC₅₀ Reference
3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
(Compound 1)
3-(2-Oxo-2-phenylethylidene) Nrf2/ARE activation; NLRP3 inflammasome inhibition EC₅₀ = 10 µM (HepG2-ARE cells)
3-Aroylmethylene derivatives
(e.g., 3-(3-fluorobenzoyl)methylene analog)
3-Aroylmethylene Nrf2/ARE induction in human cancer cells; protection in AOM-DSS colitis models EC₅₀ = 1–5 µM (HepG2 cells)
10-Methyl derivative (target compound) 10-Methyl Hypothesized Nrf2 modulation based on structural similarity; unconfirmed in vivo data N/A N/A
2-(Cyclobutanecarbonyl) derivative 2-Acyl (cyclobutanecarbonyl) Antischistosomal activity (Schistosoma japonicum) IC₅₀ = 40% mortality at 10 µM

Key Observations :

  • Position 3 Modifications : Substituents at the 3-position (e.g., oxo-phenylethylidene or aroylmethylene groups) strongly correlate with Nrf2 activation and anti-inflammatory effects. Compound 1 reduces colitis severity in mice by 70% via NLRP3 inhibition .
  • Position 2 Modifications : Acyl groups at the 2-position (e.g., cyclobutanecarbonyl) shift activity toward antiparasitic effects, as seen in praziquantel analogs .
Pharmacological Data and Model Systems
Compound Disease Model Efficacy Mechanism Reference
Compound 1 DSS-induced colitis 50% reduction in colon inflammation (10 mg/kg, oral) NLRP3 inflammasome inhibition; IL-1β suppression
3-Aroylmethylene analog AOM-DSS colorectal cancer 60% decrease in tumor burden (5 mg/kg, ip) Nrf2-dependent detoxification; oxidative stress reduction
Target compound N/A Unknown (structural analogy suggests potential in Nrf2/ARE pathways) Hypothesized Keap1-Nrf2 interaction modulation N/A

Notable Gaps:

  • The hydrochloride salt form of the target compound lacks direct in vivo data, unlike its free-base analogs.
  • Most analogs are tested in colitis or cancer models, limiting cross-disease comparisons.

Biologische Aktivität

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride (CAS Number: 1245644-08-9) is a complex organic compound recognized for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C13H17ClN2O
  • Molecular Weight : 252.74 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with a pyrazino ring, which contributes to its unique biological properties.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Nrf2 Activation : The compound acts as a small molecular activator of the Nrf2 pathway, crucial for cellular defense against oxidative stress. This mechanism is particularly relevant in inflammatory conditions.
  • Inhibition of NLRP3 Inflammasome : It has been demonstrated to inhibit the NLRP3 inflammasome activation in macrophages. This inhibition reduces the secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), which is pivotal in inflammatory bowel disease (IBD) and other inflammatory conditions .

Biological Activities

The biological activities of this compound are summarized below:

Activity Description
Anti-inflammatory Reduces colonic pathological damage and inflammatory cell infiltration in models of colitis .
Anticancer Potential Shows promise in preventing colorectal adenomas in animal models .
Oxidative Stress Defense Protects against oxidative stress by activating the Nrf2 pathway.

Case Studies and Research Findings

  • Inflammatory Bowel Disease (IBD) : In a study involving DSS-induced colitis in C57BL/6 mice, oral administration of the compound significantly reduced colonic damage and inflammatory markers. The protective effects were linked to the inhibition of NLRP3 inflammasome activation and subsequent reduction of IL-1β secretion from macrophages .
  • Colorectal Adenomas Prevention : Another investigation indicated that the compound could prevent the development of colorectal adenomas in AOM-DSS models. This suggests a potential role in cancer prevention through modulation of inflammation pathways .
  • Mechanistic Insights : The compound's ability to inhibit NLRP3 inflammasome activation was shown to depend on blocking the priming step and activating Nrf2 pathways. This dual action underscores its therapeutic potential in managing chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Characteristics
10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochlorideC12H14ClN2OContains a chloro substituent affecting reactivity
3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino-[2,1-a]isoquinolin-4(11bH)-oneC16H18N2OKnown for its role as an Nrf2 activator
4H-Pyrazino[2,1-a]isoquinolin-4-oneC11H10N2OLacks methyl substitution at position 10

The distinct methyl group at position 10 in this compound contributes to its diverse biological activity compared to other compounds within the same class.

Q & A

Q. What emerging characterization technologies could revolutionize the study of this compound’s solid-state properties?

  • Methodology :
  • Cryo-Electron Microscopy (Cryo-EM) : Resolve nanoscale crystal structures without large single crystals .
  • Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for studying surface interactions or amorphous phases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.